1,2-Diphenylpyrazolidine

Catalog No.
S12409423
CAS No.
63378-86-9
M.F
C15H16N2
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenylpyrazolidine

CAS Number

63378-86-9

Product Name

1,2-Diphenylpyrazolidine

IUPAC Name

1,2-diphenylpyrazolidine

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C15H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

IRMCWHUVXQCWKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3

1,2-Diphenylpyrazolidine-3,5-dione is a heterocyclic compound characterized by the molecular formula C15H12N2O2C_{15}H_{12}N_{2}O_{2}. This compound features two phenyl groups attached to the nitrogen atoms of a pyrazolidine ring, along with two keto groups located at the 3 and 5 positions. It is known for its significant pharmacological properties and has been the subject of extensive research due to its therapeutic potential, particularly in the fields of medicinal chemistry and biochemistry .

  • Oxidation: This compound can be oxidized to yield corresponding diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions typically lead to the formation of hydrazine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, resulting in various substituted pyrazolidine derivatives. Typical reagents for these reactions include halogens and alkylating agents .

Major Products

  • Oxidation: Diketones.
  • Reduction: Hydrazine derivatives.
  • Substitution: Substituted pyrazolidine derivatives.

Research indicates that 1,2-Diphenylpyrazolidine-3,5-dione exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor and has shown interactions with biological macromolecules. Specifically, it has been noted to influence inflammatory responses by modulating cellular signaling pathways and gene expression related to inflammation. This compound has demonstrated anti-inflammatory and analgesic properties in various studies, making it a candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanisms underlying its biological effects involve binding interactions with biomolecules, which can inhibit or activate specific enzymes. For example, it has been shown to inhibit certain enzyme activities by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions .

The synthesis of 1,2-Diphenylpyrazolidine-3,5-dione can be achieved through several methods:

  • Formation of C-N Bonds: This method involves reacting derivatives of malonic acid with hydrazine.
  • Formation of N-N Bonds: This approach utilizes dihydrazides and dianilides as starting materials.
  • Formation of C-C-N Bonds: This method involves the reaction of phenylhydrazides with monobasic carboxylic acids.

In industrial settings, the production typically involves the condensation of appropriate hydrazine derivatives with diketones under controlled conditions to ensure high yield and purity .

1,2-Diphenylpyrazolidine-3,5-dione is utilized in various fields:

  • Chemistry: Acts as a building block in synthesizing diverse heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor.
  • Medicine: Explored for its anti-inflammatory and analgesic properties.
  • Industry: Used in developing color formers in color photography .

Studies have shown that 1,2-Diphenylpyrazolidine-3,5-dione interacts with several enzymes and proteins. It has been particularly noted for its interaction with uric acid transporter 1, which plays a role in uric acid transport within the body. These interactions suggest potential therapeutic applications in conditions related to inflammation and pain management .

Several compounds share structural similarities with 1,2-Diphenylpyrazolidine-3,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TribuzoneContains a pyrazole ring; used as an anti-inflammatoryFluorinated analogs have enhanced bioactivity
KetazoneSimilar structure; anti-inflammatory propertiesExhibits different pharmacokinetics compared to 1,2-Diphenylpyrazolidine
PhenylhydrazineA simpler hydrazine derivativeLacks the keto groups that contribute to unique reactivity
3-Amino-1H-pyrazoleContains an amino group; different reactivityMore polar due to amino group presence

These compounds highlight the unique characteristics of 1,2-Diphenylpyrazolidine-3,5-dione while also demonstrating its potential applications in medicinal chemistry through structural modifications .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

224.131348519 g/mol

Monoisotopic Mass

224.131348519 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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